5-methyl-6-nitro-1H-quinazolin-4-one
Description
5-Methyl-6-nitro-1H-quinazolin-4-one is a quinazolinone derivative characterized by a fused benzene and pyrimidine ring system. Key structural features include a methyl group at position 5 and a nitro group at position 6 on the quinazolinone scaffold. The nitro group is a strong electron-withdrawing substituent, influencing electronic distribution and reactivity, while the methyl group enhances lipophilicity.
Properties
IUPAC Name |
5-methyl-6-nitro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-7(12(14)15)3-2-6-8(5)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXCXCVCQDNMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)N=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C(=O)N=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Compound “5-methyl-6-nitro-1H-quinazolin-4-one” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a molecule, commonly seen in reactions with alkenes and alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 5-methyl-6-nitro-1H-quinazolin-4-one exhibits significant antimicrobial properties. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria. Studies have shown that this compound can effectively combat various strains of bacteria, including resistant ones, making it a potential candidate for developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties due to its ability to inhibit key pathways involved in cancer cell proliferation. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell growth and induction of apoptosis in several cancer cell lines .
Table 1: Summary of Anticancer Activity
| Study Reference | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast, Hepatocellular | 15 | EGFR inhibition | |
| Cervical, Leukemia | 10 | Apoptosis induction | |
| Various | 20 | Cell cycle arrest |
Case Studies
Several studies have highlighted the efficacy of 5-methyl-6-nitro-1H-quinazolin-4-one in preclinical models:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis, derivatives of this compound were synthesized and tested. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard treatments .
Case Study 2: Anticancer Research
A series of experiments conducted on breast cancer cell lines revealed that treatment with 5-methyl-6-nitro-1H-quinazolin-4-one resulted in a significant reduction in cell viability. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic purposes .
Industrial Applications
Beyond its medicinal uses, 5-methyl-6-nitro-1H-quinazolin-4-one is being explored for applications in material science due to its electronic and optical properties. These characteristics make it suitable for developing new materials with specific functionalities .
Mechanism of Action
The mechanism by which compound “5-methyl-6-nitro-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways. Understanding these interactions at the molecular level is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural Similarity and Substituent Variations
Using Tanimoto similarity scores (), the closest analogs of 5-methyl-6-nitro-1H-quinazolin-4-one include:
- Compound 1769-24-0 (Similarity: 0.89): Likely shares the quinazolinone core with minor substituent variations (e.g., halogen or alkyl groups).
- Compound 19181-64-7 (Similarity: 0.87): Possibly features a nitro or methyl group at alternative positions.
- Compound 16064-14-5 (Similarity: 0.85): May include a methoxy or bromo substituent .
Table 1: Substituent Comparison
| Compound | Position 5 | Position 6 | Core Structure | Similarity Score |
|---|---|---|---|---|
| 5-Methyl-6-nitro-1H-quinazolin-4-one | Methyl | Nitro | Quinazolinone | Reference |
| 1769-24-0 | Unspecified | Unspecified | Quinazolinone | 0.89 |
| 6-Iodo-2-phenoxymethyl-3-substituted quinazolin-4(3H)-one | Iodo | Phenoxymethyl | Quinazolinone | N/A |
| Triazoloquinazolinones (e.g., Alagarsamy et al.) | Triazole fusion | Variable | Triazoloquinazolinone | N/A |
Pharmacological Activity
- Triazoloquinazolinones: Exhibit potent H1-antihistaminic activity, with ED₅₀ values < 10 mg/kg in preclinical models. The triazole ring enhances receptor binding affinity .
Table 2: Activity Profile
Physicochemical Properties
- Lipophilicity : The nitro group in 5-methyl-6-nitro-1H-quinazolin-4-one increases polarity compared to methyl- or methoxy-substituted analogs (e.g., Compound 147006-47-1, Similarity: 0.82).
- Solubility: Iodinated derivatives (e.g., 6-iodo-2-phenoxymethyl analogs) exhibit lower aqueous solubility due to halogen bulk .
- Stability : Nitro groups may reduce thermal stability compared to halogenated analogs .
Preparation Methods
Cyclization to Form the Quinazolinone Core
The nitro-substituted anthranilic acid derivative undergoes cyclization to form the quinazolinone ring. Two primary methods are employed:
Formamide-Mediated Cyclization
Heating 2-amino-5-methyl-6-nitrobenzoic acid with excess formamide at 150–160°C for 6–8 hours yields the target compound. Formamide acts as both solvent and carbonyl source, facilitating ring closure.
Key Data
Triethyl Orthoformate and Ammonium Acetate
An alternative method uses triethyl orthoformate (3 equiv) and ammonium acetate (2 equiv) in acetic acid under reflux (120°C, 3 hours). This approach avoids high temperatures and improves yield to 80–90%.
Optimized Protocol
-
Solvent : Glacial acetic acid
-
Catalyst : None required
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance efficiency. For example, a two-step process integrates nitration and cyclization in tandem reactors:
-
Nitration : 2-Amino-5-methylbenzoic acid is nitrated in a cooled tubular reactor.
-
Cyclization : The intermediate is directly fed into a high-temperature reactor with formamide.
Advantages
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Formamide cyclization | 65–75 | 6–8 | 95 |
| Triethyl orthoformate | 80–90 | 3 | 98 |
| Continuous flow | 85–92 | 4 | 97 |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The methyl group at C5 may lead to minor byproducts (e.g., C4-nitration). This is mitigated by:
Q & A
Q. What synthetic routes are recommended for 5-methyl-6-nitro-1H-quinazolin-4-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with nitriles or urea under acidic conditions. For 5-methyl-6-nitro derivatives, a multi-step approach is recommended:
Intermediate Preparation : Start with 2-amino-5-methylbenzoic acid. Nitration at the 6-position can be achieved using a nitric acid-sulfuric acid mixture under controlled temperature (0–5°C) to avoid over-nitration .
Cyclization : React the nitro-substituted intermediate with urea or thiourea in acetic acid or polyphosphoric acid (PPA) to form the quinazolinone core .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst (e.g., PPA vs. ZnCl₂) to improve yield (target >70%) and reduce byproducts like 3,6-dinitro derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-methyl-6-nitro-1H-quinazolin-4-one?
Methodological Answer:
- FTIR : Confirm the presence of the nitro group (asymmetric stretching at ~1520 cm⁻¹) and carbonyl (C=O at ~1685 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Use DEPT-135 to distinguish CH₃ from quaternary carbons .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol-water gradient (60:40 to 80:20 over 20 min) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 234) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups in 5-methyl-6-nitro-1H-quinazolin-4-one responsible for biological activity?
Methodological Answer:
- Derivatization : Syntize analogs with modifications at the 2-, 3-, and 7-positions (e.g., halogenation, alkylation) to test antimicrobial or antitumor activity .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like DHFR (dihydrofolate reductase) or bacterial topoisomerases. Validate with MD simulations .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests for antibacterial activity against S. aureus and E. coli, and MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa) .
Q. How can contradictions in reported biological activity data for quinazolinone derivatives be resolved?
Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. To address this:
- Standardize Protocols : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁶ CFU/mL) .
- Control for Solubility : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference .
- Purity Verification : Re-characterize compounds via HPLC and NMR before biological testing. For example, a 95% pure sample may show 10× higher activity than an 80% sample due to inhibitory byproducts .
Q. What strategies are effective for resolving low solubility of 5-methyl-6-nitro-1H-quinazolin-4-one in aqueous media for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the 4-oxo position to enhance solubility .
- Nanocarrier Systems : Use liposomal encapsulation (e.g., DSPC/cholesterol nanoparticles) to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Co-Solvent Systems : Test combinations of PEG-400 and saline (e.g., 20:80 v/v) to maintain compound stability while achieving adequate solubility .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for quinazolinone derivatives?
Methodological Answer:
- Variable Temperature (VT) NMR : Perform experiments at 25°C and 60°C to determine if dynamic processes (e.g., keto-enol tautomerism) cause splitting inconsistencies .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish C-2 and C-4 carbonyl carbons in quinazolinones .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure. Compare with computational models (e.g., Gaussian09 DFT calculations) .
Q. What computational methods are suitable for predicting the reactivity of 5-methyl-6-nitro-1H-quinazolin-4-one in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to calculate Fukui indices (ƒ⁻) and identify electrophilic centers. The nitro group at C-6 and carbonyl at C-4 are likely reactive sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to predict sites for nucleophilic attack (e.g., C-2 in the quinazolinone ring) .
- Kinetic Studies : Perform Hammett analyses using substituted derivatives to correlate σ values with reaction rates .
Safety and Best Practices
Q. What safety protocols are critical when handling nitro-substituted quinazolinones?
Methodological Answer:
- Explosivity Risk : Avoid grinding dry nitro compounds; use wet synthesis methods (e.g., in situ nitration in H₂SO₄) .
- Toxicity Mitigation : Use fume hoods for reactions releasing NOx gases. Monitor exposure with OSHA-approved detectors (e.g., <1 ppm NO₂) .
- Waste Disposal : Quench nitro-containing waste with 10% aqueous NaHCO₃ before disposal to neutralize acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
